molecular formula C12H16O4 B2500483 5-(Allyloxy)-1,2,3-trimethoxybenzene CAS No. 150571-99-6

5-(Allyloxy)-1,2,3-trimethoxybenzene

Cat. No. B2500483
CAS RN: 150571-99-6
M. Wt: 224.256
InChI Key: REOMCVHVAYHJJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to 5-(Allyloxy)-1,2,3-trimethoxybenzene can be inferred from the synthesis of 1,3-bis(2-trimethylsilyloxyhexafluoro-2-propyl)-5-allylbenzene, which starts from a commercially available benzene derivative and involves steps like iodination, metallation, and allylation . Similarly, the synthesis of this compound would likely involve the functionalization of a trimethoxybenzene precursor, followed by the introduction of an allyloxy group. The polylithiation of trimethoxybenzenes, as discussed in another study, indicates the possibility of multiple functional group substitutions on the benzene ring, which could be relevant for synthesizing the target compound .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of electron-donating methoxy groups and an allyloxy group, which could affect the electron density on the benzene ring. The presence of these groups could also influence the compound's reactivity towards electrophilic aromatic substitution reactions. The structure of related compounds, such as the tris(chloromercurio)benzene, has been confirmed by X-ray crystallography, which is a common technique for determining the precise molecular structure of such compounds .

Chemical Reactions Analysis

The chemical reactions involving compounds similar to this compound can be complex. For instance, the photooxidation of 1,3,5-trimethylbenzene leads to the formation of aerosols containing various functional groups, including carbonyl and hydroxyl groups . This suggests that the trimethoxybenzene compound could also undergo oxidation reactions under certain conditions. Additionally, the allyl group in the compound could participate in further chemical reactions, such as hydrosilylation, as seen in the synthesis of polysiloxanes .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. The methoxy groups would contribute to the compound's solubility in organic solvents, while the allyloxy group could make it amenable to polymerization reactions. The glass-transition temperatures of polymers containing fluoroaryl groups indicate that the introduction of specific substituents can significantly alter the thermal properties of the material . This suggests that the physical properties of this compound could be tailored by modifying the substituents on the benzene ring.

Scientific Research Applications

Synthesis and Chemical Properties

Synthetic Precursors and Anticancer Properties : Compounds structurally related to 5-(Allyloxy)-1,2,3-trimethoxybenzene, such as nitrocombretastatins, have been synthesized and evaluated for their cytotoxic properties. These compounds, serving as key intermediates, show potential in anticancer drug development due to their ability to inhibit cell growth in various cancer cell lines. The study highlights the synthesis of these compounds via modified Wittig reactions and their crystal structure analysis, revealing no typical hydrogen bonding interactions but stabilization through C–H···O interactions (Gerova et al., 2016).

Biodegradation and Environmental Fate

Microbial Degradation : The biodegradation of dialkoxybenzenes, compounds with functionalities similar to this compound, has been studied to understand their environmental fate. Specifically, 1-allyloxy-4-propoxybenzene, showing high feeding deterrence activity against certain pests, was evaluated for its biodegradability using strains of Pseudomonas putida. Results indicated that certain strains could metabolize this compound, suggesting a pathway for environmental degradation and highlighting its potential for development as a commercial insect control agent (Ebrahimi & Plettner, 2014).

Material Science and Analytical Applications

Sol-Gel Derived Coatings : Research into sol-gel-derived coatings for solid-phase microextraction fibers incorporated allyloxy bisbenzo 16-crown-5 trimethoxysilane as a precursor. These coatings demonstrated higher extraction efficiency for organophosphorous pesticides in food samples, indicating the utility of such materials in enhancing analytical sensitivity and specificity (Yu et al., 2004).

properties

IUPAC Name

1,2,3-trimethoxy-5-prop-2-enoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O4/c1-5-6-16-9-7-10(13-2)12(15-4)11(8-9)14-3/h5,7-8H,1,6H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REOMCVHVAYHJJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.